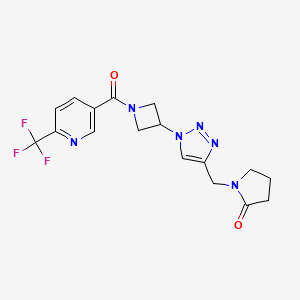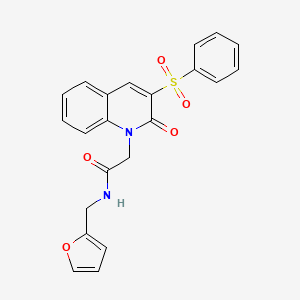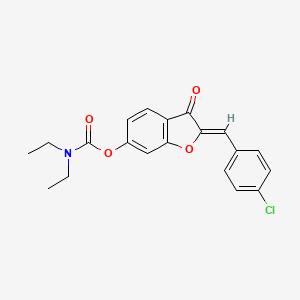![molecular formula C18H20N2OS B2784110 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-74-5](/img/structure/B2784110.png)
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole, also known as BMT-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BMT-1 is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of certain cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to induce apoptosis, or programmed cell death, in a variety of different cell types. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole in lab experiments is that it has been extensively studied and characterized, making it a well-established research tool. Additionally, this compound has a variety of different biochemical and physiological effects, making it a versatile tool for researchers in a number of different fields. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with than other research tools.
Orientations Futures
There are a number of different future directions for research involving 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole. For example, researchers could investigate the potential use of this compound as a treatment for cancer in animal models. Additionally, researchers could investigate the mechanism of action of this compound in more detail, in order to better understand how it produces its biochemical and physiological effects. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its anti-tumor activity.
Méthodes De Synthèse
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole can be synthesized using a number of different methods, but one common approach involves the reaction of 2-aminobenzimidazole with p-tolyl chloromethyl ether and 3-mercaptopropionic acid. This reaction produces this compound as a white solid, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole has been studied extensively for its potential use as a research tool in a variety of different fields. For example, this compound has been shown to have anti-tumor activity in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for a variety of different diseases.
Propriétés
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-9-15(10-8-14)21-11-4-12-22-13-18-19-16-5-2-3-6-17(16)20-18/h2-3,5-10H,4,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUETCEIHSZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)



